

Initial Safety and Tolerability Profile of Nafithromycin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety, tolerability, and pharmacokinetic profile of **Nafithromycin** (WCK 4873), a novel lactone-ketolide antibiotic. The data herein is compiled from foundational Phase 1 clinical trials in healthy adult subjects, offering a detailed perspective for professionals in the field of drug development and infectious disease research.

Executive Summary

Nafithromycin has demonstrated a favorable initial safety and tolerability profile in clinical studies. Administered orally in single ascending doses (100 mg to 1200 mg) and multiple ascending doses (600 mg, 800 mg, and 1000 mg daily for seven days), the drug was generally well-tolerated. No serious or severe adverse events were reported in these early-phase trials. The most commonly observed treatment-emergent adverse events were mild and predominantly gastrointestinal in nature. Pharmacokinetic data indicate dose-proportional exposure and moderate accumulation upon multiple dosing.

Safety and Tolerability Profile

The initial safety assessment of **Nafithromycin** is based on two pivotal randomized, double-blind, placebo-controlled Phase 1 studies in healthy adults: a single ascending dose (SAD) study and a multiple ascending dose (MAD) study.[1][2][3]



Adverse Events

Across both the SAD and MAD studies, **Nafithromycin** was generally well-tolerated at all dose levels.[1][2][3] There were no reports of serious or severe adverse events.[1][2][3]

In the single ascending dose study, all treatment-emergent adverse events (TEAEs) were of mild intensity, with the exception of one moderate event of vomiting in a subject who received a 1200 mg dose under fed conditions.[1]

In the multiple ascending dose study, the number of TEAEs was similar in the 600 mg and 800 mg cohorts, with a higher incidence in the 1000 mg group, primarily due to an increase in gastrointestinal disorders.[1] One subject in the 1000 mg cohort withdrew from the study due to poor tolerability, experiencing symptoms including nausea, vomiting, diarrhea, and abdominal pain.[1] The most frequently reported TEAEs were dysgeusia and headache.[4][5]

A summary of treatment-emergent adverse events from a Phase 1 multiple-dose study is presented below.

Adverse Event Category	800 mg Nafithromycin (n=38)
Total Subjects with AEs	25 (65.8%)
Total Adverse Events	37
Serious Adverse Events	1 (Considered unlikely related to the drug)
Mild Adverse Events	34
Moderate Adverse Events	2
Most Frequent AEs (≥10% of subjects)	
Dysgeusia	18 subjects
Headache	4 subjects

Table adapted from a Phase 1, multiple-dose, open-label pharmacokinetic study.[5]

Laboratory Findings and Vital Signs



No clinically relevant findings were observed for vital signs, 12-lead electrocardiography (ECG), or physical examinations in the Phase 1 studies.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of **Nafithromycin** were characterized in healthy adult subjects under both fasted and fed conditions.

Single Ascending Dose (SAD) Study

In the SAD study, oral doses of **Nafithromycin** ranging from 100 mg to 1200 mg were administered. The mean maximum plasma concentration (Cmax) ranged from 0.099 to 1.742 mg/L, and the area under the concentration-time curve (AUC) ranged from 0.54 to 22.53 h·mg/L.[1][2][3] The presence of food was found to increase the plasma AUC of **Nafithromycin** by approximately 1.2-fold.[1][2][3]

Dose	Condition	Cmax (mg/L)	AUC0-t (h·mg/L)
100 mg - 1200 mg	Fasted/Fed	0.099 - 1.742	0.54 - 22.53

Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Multiple Ascending Dose (MAD) Study

In the MAD study, subjects received daily oral doses of 600 mg, 800 mg, or 1000 mg of **Nafithromycin** for seven days under fed conditions.[1][2][3] On day 7, the Cmax ranged from 1.340 to 2.987 mg/L, and the AUC over the final dosing interval (AUC0-24) ranged from 13.48 to 43.46 h·mg/L.[1][2][3] A steady state was achieved after 3 days for the 600 mg and 800 mg dose cohorts, and after 4 days for the 1000 mg cohort.[1][2][3] The data also indicated moderate accumulation of the drug by day 7.[1][3]

Dose (daily for 7 days)	Day 7 Cmax (mg/L)	Day 7 AUC0-24 (h·mg/L)
600 mg	1.340 - 2.987	13.48 - 43.46
800 mg	1.340 - 2.987	13.48 - 43.46
1000 mg	1.340 - 2.987	13.48 - 43.46



Data from a randomized, double-blind, placebo-controlled, Phase 1 study.[1][2][3]

Experimental Protocols

The initial safety and tolerability of **Nafithromycin** were evaluated in two key Phase 1 clinical trials (NCT03926962 and NCT03979859).[1]

Study Design

Both the SAD and MAD studies were randomized, double-blind, and placebo-controlled, conducted in healthy adult subjects.[1][2][3]

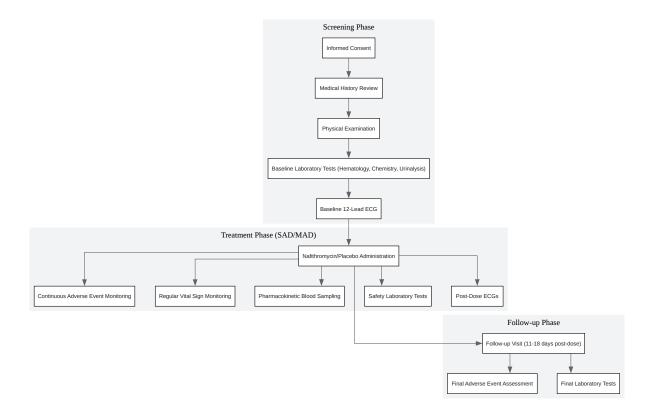
- Single Ascending Dose (SAD) and Food Effect (FE) Study: This study evaluated single oral doses of **Nafithromycin** from 100 mg to 1200 mg. The effect of food on bioavailability was assessed at the 400 mg and 800 mg dose levels.[1][2][3]
- Multiple Ascending Dose (MAD) Study: This study assessed multiple oral doses of 600 mg,
 800 mg, or 1000 mg of Nafithromycin administered once daily for seven days.[1][2][3]

Safety Assessments

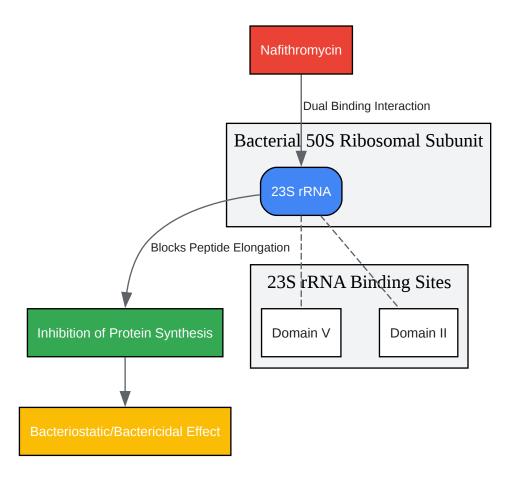
Safety and tolerability were monitored through a combination of methods:

- Adverse Event Monitoring: Continuous monitoring and reporting of any adverse events experienced by the subjects.
- Clinical Laboratory Tests: Standard serum chemistry, hematology, and urinalysis were conducted.
- Physical Examinations: Comprehensive physical examinations were performed at baseline and at the end of the study.
- Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.
- 12-Lead Electrocardiograms (ECGs): ECGs were performed to monitor cardiac function.[1]









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